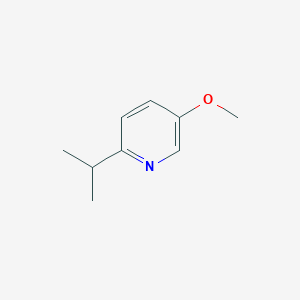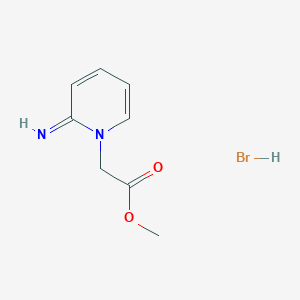
3-Fluoro-8-iodoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-8-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-8-iodoisoquinoline typically involves the introduction of fluorine and iodine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of chlorine atoms with fluoride ions. For example, treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures can yield fluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Fluoro-8-iodoisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce a variety of functionalized isoquinolines .
科学的研究の応用
3-Fluoro-8-iodoisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
作用機序
The mechanism of action of 3-Fluoro-8-iodoisoquinoline involves its interaction with specific molecular targets. For example, fluorinated isoquinolines can inhibit enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
3-Fluoroisoquinoline: Similar in structure but lacks the iodine atom.
8-Iodoisoquinoline: Similar in structure but lacks the fluorine atom.
3,8-Difluoroisoquinoline: Contains two fluorine atoms instead of one fluorine and one iodine atom.
Uniqueness: 3-Fluoro-8-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties.
特性
分子式 |
C9H5FIN |
|---|---|
分子量 |
273.05 g/mol |
IUPAC名 |
3-fluoro-8-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |
InChIキー |
QVFYNUOACGUAHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=NC=C2C(=C1)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
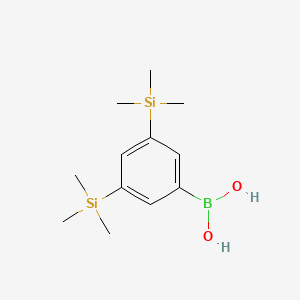

![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
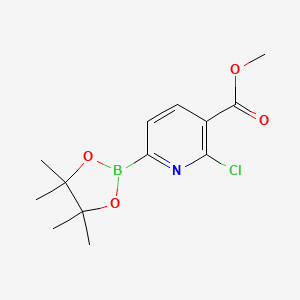
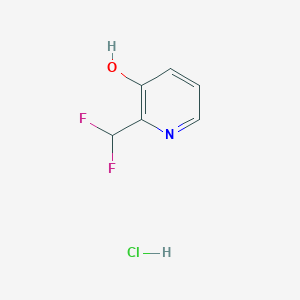
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
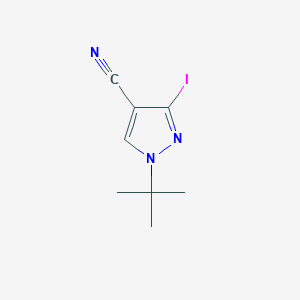
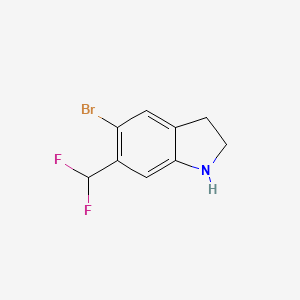
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)


